
2-乙氧基苯酚
概述
描述
2-Ethoxyphenol, also known as 1-Hydroxy-2-ethoxybenzene, is an aromatic ether with the molecular formula C8H10O2. It is a derivative of catechol where one of the hydroxy groups has been alkylated to form the corresponding ethyl ether. This compound is known for its high boiling point (216-217°C) and low melting point (20-25°C) .
科学研究应用
2-Ethoxyphenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is investigated for its potential antimicrobial properties and its role in drug synthesis.
Industry: It is used as a smoke flavor compound and in the production of fragrances and dyes.
作用机制
Target of Action
It is known that 2-ethoxyphenol is a smoke flavor compound and forms complexes with iron (iii) .
Mode of Action
Its structural similarity to guaiacol, a phenolic compound with a methoxy functional group , suggests that it may interact with its targets in a similar manner. Guaiacol has been found to have antibacterial properties, particularly against strains of Pseudomonas aeruginosa .
Biochemical Pathways
As a phenolic compound, it may be involved in various biochemical reactions, including those related to cellular respiration and energy production .
Pharmacokinetics
Its structural similarity to guaiacol suggests that it may have similar pharmacokinetic properties .
Result of Action
It has been used as a carbon and energy supplement in the growth medium of the red-pigmented coryneform bacterium, rhodococcus rhodochrous strain 116 . This suggests that it may have a role in promoting bacterial growth.
Action Environment
It is known that 2-ethoxyphenol is a low-melting (20-25 °c), high-boiling (216-217 °c) compound , which suggests that its stability and efficacy may be influenced by temperature.
生化分析
Biochemical Properties
2-Ethoxyphenol plays a significant role in biochemical reactions, particularly in forming complexes with metal ions such as iron (III). These complexes are often studied using techniques like UV-Vis spectroscopy and ESI mass spectrometry . The interaction between 2-Ethoxyphenol and iron (III) involves a 1:1 ligand-metal binding ratio, which is crucial for understanding its biochemical behavior . Additionally, 2-Ethoxyphenol has been used as a carbon and energy supplement in the growth medium of certain bacteria, indicating its role in microbial metabolism .
Cellular Effects
2-Ethoxyphenol affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the growth of red-pigmented coryneform bacterium, Rhodococcus rhodochrous strain 116, by serving as a carbon and energy source . This compound’s impact on cellular metabolism highlights its potential in modulating metabolic pathways and cellular functions.
Molecular Mechanism
At the molecular level, 2-Ethoxyphenol exerts its effects through binding interactions with biomolecules. The formation of complexes with iron (III) is a key aspect of its mechanism of action . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The ability of 2-Ethoxyphenol to form stable complexes with metal ions suggests its potential role in modulating enzyme activities and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethoxyphenol can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 20-25°C and a boiling point of 216-217°C . Long-term exposure to 2-Ethoxyphenol in in vitro or in vivo studies may reveal additional insights into its effects on cellular function and stability.
Metabolic Pathways
2-Ethoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s role as a carbon and energy source for certain bacteria indicates its involvement in microbial metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethoxyphenol involves the reaction of ortho-ethylvanillin with a composite metal catalyst. The process includes heating ortho-ethylvanillin crystals to a liquid state, adding a composite metal catalyst (such as Rh2O3 and RuCl3 in a 1:3 mass ratio), and maintaining the temperature at 150°C for 4 hours. The product is then obtained through vacuum distillation .
Industrial Production Methods: In industrial settings, 2-Ethoxyphenol can be synthesized via a gas-solid phase catalytic reaction. This method uses non-toxic and non-corrosive diethyl carbonate and pyrocatechol as reactants. The reaction is carried out in the presence of a catalyst, such as activated alumina or NaY molecular sieve, to achieve high selectivity and yield .
化学反应分析
Types of Reactions: 2-Ethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to catechol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Catechol or other reduced phenolic compounds.
Substitution: Various substituted phenols depending on the reagents used.
相似化合物的比较
4-Ethoxyphenol: Similar in structure but with the ethoxy group at the para position.
4-Methoxyphenol: Contains a methoxy group instead of an ethoxy group.
Catechol: The parent compound with two hydroxy groups.
Uniqueness: 2-Ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its role as a smoke flavor compound set it apart from other similar compounds .
属性
IUPAC Name |
2-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEFFSWKSMRFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042276 | |
| Record name | o-Ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 20-25 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 2-Ethoxyphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-Ethoxyphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
94-71-3 | |
| Record name | 2-Ethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaethol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAETHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878IW8P9PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)

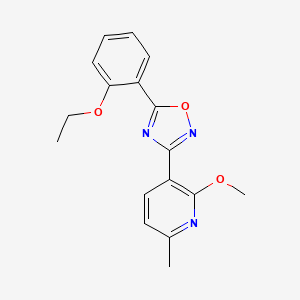
![4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1204811.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)

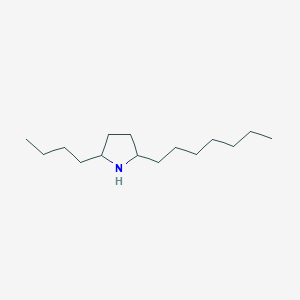
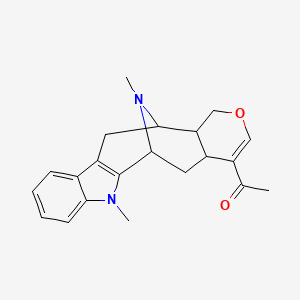
![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)
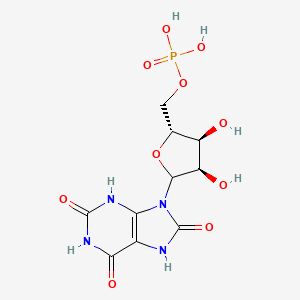
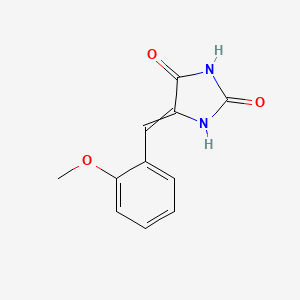
![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)

